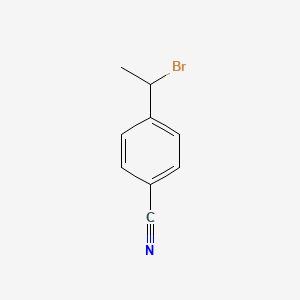

4-(1-Bromoethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-bromoethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYAXYCLTMBACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308931 | |

| Record name | 4-(1-Bromoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-82-6 | |

| Record name | 4-(1-Bromoethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Bromoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-bromoethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Bromoethyl Benzonitrile

Direct Bromination Approaches

Direct bromination targets the selective substitution of a hydrogen atom on the alpha-carbon of the ethyl group in 4-Ethylbenzonitrile. This approach leverages the enhanced reactivity of the benzylic position.

The key challenge in the direct bromination of 4-Ethylbenzonitrile is to achieve high regioselectivity, favoring substitution at the alpha-position (benzylic) over the beta-position of the ethyl group or the aromatic ring. The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds, a characteristic attributed to the resonance stabilization of the resulting benzylic radical. libretexts.org

Free-radical bromination is a highly effective method for achieving regioselectivity at the benzylic position. The reaction proceeds via a radical chain mechanism, and the selectivity is governed by the stability of the radical intermediate. For 4-Ethylbenzonitrile, abstraction of a hydrogen atom from the alpha-carbon generates a secondary benzylic radical, which is stabilized by resonance with the aromatic ring. This makes the alpha-position the preferred site of attack for a bromine radical.

Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com This is because the hydrogen abstraction step by a bromine radical is endothermic, and according to the Hammond postulate, the transition state more closely resembles the product radical. Consequently, the differences in the stability of the possible radical intermediates (secondary benzylic vs. primary) have a much larger impact on the activation energies, leading to high selectivity for the formation of the more stable secondary benzylic radical.

The most common reagent used for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) and hydrogen bromide (HBr), minimizing side reactions such as addition to the aromatic ring. organic-chemistry.org

While free-radical initiation using heat or light is standard, research into catalytic systems for benzylic halogenation is ongoing. However, the electrophilic halogenation of arenes with electron-withdrawing groups, such as the nitrile group in 4-Ethylbenzonitrile, typically requires harsh conditions to functionalize the aromatic ring. researchgate.net Catalytic methods for the selective benzylic bromination of such electron-deficient substrates are less common. Some photocatalytic methods have been developed for benzylic C-H functionalization, but electron-deficient substrates like 4-ethylbenzonitrile have been noted to be poor candidates under certain conditions. Therefore, free-radical pathways remain the more established and reliable route for this specific transformation.

The Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, is the archetypal method for benzylic bromination. thermofisher.comwikipedia.org While a specific protocol for 4-Ethylbenzonitrile is not detailed in the provided results, the methodology can be confidently inferred from the successful synthesis of its lower homologue, 4-(Bromomethyl)benzonitrile, from 4-Methylbenzonitrile. rsc.org

In a typical procedure, 4-Methylbenzonitrile is refluxed with NBS and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in dry CCl₄. rsc.org The reaction proceeds via a radical chain mechanism where the initiator generates initial radicals, which then abstract a benzylic hydrogen. The resulting benzylic radical reacts with Br₂ generated in situ from NBS, propagating the chain. mychemblog.comyoutube.com

Applying this to 4-Ethylbenzonitrile, the reaction would selectively occur at the secondary benzylic position due to the superior stability of the secondary radical intermediate.

Table 1: Inferred Wohl-Ziegler Reaction for 4-(1-Bromoethyl)benzonitrile

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 4-Ethylbenzonitrile | N/A |

| Reagent | N-Bromosuccinimide (NBS) | rsc.org |

| Initiator | Azobisisobutyronitrile (AIBN) | rsc.org |

| Solvent | Carbon Tetrachloride (CCl₄), dry | rsc.org |

| Temperature | Reflux | rsc.org |

The succinimide byproduct is insoluble in CCl₄ and floats to the surface upon reaction completion, providing a visual indicator. wikipedia.org

Regioselective Bromination of 4-Ethylbenzonitrile

Synthesis via Functional Group Interconversions on the Ethyl Side Chain

An alternative to direct C-H bromination is a two-step pathway starting from a more oxidized precursor, which allows for precise control over the bromine atom's position.

This synthetic route begins with 4-Acetylbenzonitrile and involves two sequential transformations: reduction of the ketone to a secondary alcohol, followed by the substitution of the hydroxyl group with bromine.

First, the carbonyl group of 4-Acetylbenzonitrile is reduced to a hydroxyl group to form the intermediate 4-(1-hydroxyethyl)benzonitrile. This reduction can be achieved using various standard reducing agents.

Following the reduction, the secondary alcohol, 4-(1-hydroxyethyl)benzonitrile, is converted to the target bromide. This nucleophilic substitution is a well-established transformation for benzylic alcohols. Reagents such as phosphorus tribromide (PBr₃) are commonly employed for converting secondary alcohols to alkyl bromides. The use of PBr₃ is often preferred as it can minimize side reactions like isomerization that might occur under strongly acidic conditions with HBr.

Table 2: Two-Step Synthesis from 4-Acetylbenzonitrile

| Step | Reaction | Key Reagents |

|---|---|---|

| 1 | Ketone Reduction | Standard reducing agents (e.g., NaBH₄) |

| 2 | Alcohol Bromination | Phosphorus Tribromide (PBr₃) or HBr |

This pathway offers a reliable and highly selective alternative to direct bromination for the synthesis of this compound.

From 4-(1-Hydroxyethyl)benzonitrile Precursors

The synthesis of this compound from its corresponding alcohol precursor, 4-(1-Hydroxyethyl)benzonitrile, is a fundamental transformation in organic chemistry that involves the substitution of a hydroxyl group with a bromine atom. This conversion is typically achieved using standard brominating agents, which are effective for benzylic alcohols due to the stability of the benzylic carbocation intermediate that can form during the reaction.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

Using Phosphorus Tribromide (PBr₃): The reaction with PBr₃ is a widely used method for converting primary and secondary alcohols to alkyl bromides. wikipedia.org The mechanism involves the reaction of the alcohol with PBr₃ to form a good leaving group (OPBr₂), which is then displaced by a bromide ion via an Sₙ2 mechanism. This method generally proceeds with inversion of configuration if the alcohol is chiral. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane at low temperatures to control its exothermic nature. wikipedia.org

Table 1: General Reaction Conditions for Alcohol Bromination with PBr₃

| Parameter | Condition | Notes |

|---|---|---|

| Reagent | Phosphorus Tribromide (PBr₃) | Typically 1/3 equivalent is used per equivalent of alcohol. |

| Solvent | Anhydrous Diethyl Ether, Dichloromethane, or Acetonitrile | Solvent must be anhydrous to prevent hydrolysis of PBr₃. |

| Temperature | 0 °C to room temperature | Initial addition is often done at 0 °C to control the exothermic reaction. |

| Work-up | Quenching with water or ice, followed by extraction. | A mild base (e.g., NaHCO₃ solution) may be used to neutralize acidic byproducts. |

Using Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used to convert benzylic alcohols to their corresponding bromides. The reaction proceeds via an Sₙ1 mechanism, where the hydroxyl group is protonated by the acid, forms a water molecule (a good leaving group), and departs to generate a stable benzylic carbocation. This carbocation is then attacked by a bromide ion. A similar transformation has been documented for the synthesis of bromo-bis-(4-cyanophenyl)-methane from bis-(4-cyanophenyl)-methanol, where 48% HBr was used in toluene with azeotropic removal of water to drive the reaction to completion, achieving a 92% yield. chemicalbook.com

Stereoselective Synthesis of this compound Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a specific enantiomer is required, such as in the synthesis of chiral pharmaceuticals. This can be accomplished through several advanced methodologies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound, a plausible strategy would involve the following steps:

Attachment of a chiral auxiliary, such as an Evans oxazolidinone, to a precursor like 4-cyanobenzoyl chloride.

Stereoselective reduction of the ketone functionality to create a chiral alcohol.

Conversion of the chiral alcohol to the corresponding bromide.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Pseudoephedrine is another effective chiral auxiliary that can direct the configuration of addition products. wikipedia.org The α-proton of a carbonyl compound attached to pseudoephedrine as an amide can be deprotonated to form an enolate, which then reacts with an electrophile. The stereochemistry of the addition is directed by the auxiliary's chiral centers. wikipedia.org While specific examples for this compound are not prevalent, this established methodology provides a reliable pathway for its asymmetric synthesis.

Asymmetric Catalysis in C-Br Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The direct asymmetric bromination of a C-H bond at the benzylic position of 4-ethylbenzonitrile represents a significant challenge. The reaction proceeds via a radical mechanism, which is inherently difficult to control stereochemically. chemistrysteps.com

However, advancements in catalysis have shown promise. For instance, chiral iron porphyrin complexes have been computationally studied for the asymmetric hydroxylation of ethylbenzene (B125841), where stereoselectivity arises from π-π stacking interactions between the substrate and the catalyst's chiral ligand. nih.gov Similar principles could be applied to the design of chiral catalysts for benzylic bromination. The development of chiral Lewis acid or transition-metal catalysts that can control the stereochemistry of radical halogenation reactions is an active area of research.

Enzymatic or Biocatalytic Pathways

Enzymes offer unparalleled selectivity in chemical transformations. Halogenase enzymes, in particular, are capable of site-selective and stereoselective halogenation of organic substrates. While most known halogenases act on electron-rich aromatic rings or specific aliphatic positions, the potential for discovering or engineering an enzyme for the stereoselective benzylic bromination of 4-ethylbenzonitrile exists.

The mechanism would likely involve a radical-based process mediated by the enzyme's active site. The enzyme would bind the substrate in a specific orientation, allowing for the abstraction of a hydrogen atom from only one of the prochiral C-H bonds at the benzylic position, followed by reaction with a bromine source. This would lead to the formation of a single enantiomer of the product. Although a specific enzyme for this transformation has not been reported, the field of biocatalysis is rapidly advancing, making this a plausible future methodology.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability and safety of a synthetic process. For the synthesis of this compound, particularly from 4-ethylbenzonitrile via benzylic bromination, several parameters are key. Benzylic bromination is often plagued by issues such as over-halogenation (formation of dibromo products) and competing electrophilic aromatic substitution. scientificupdate.com

Recent studies have focused on using continuous flow photoreactors to improve control over reaction parameters. Key variables that are typically optimized include:

Bromine Source: While N-Bromosuccinimide (NBS) is classic, alternative sources like BrCCl₃ have been explored to avoid issues with electron-rich substrates. rsc.org

Initiator/Light Source: The reaction is typically initiated by UV light or a radical initiator like AIBN. In photochemical setups, the wavelength and intensity of the light source (e.g., 254 nm lamps vs. 405 nm LEDs) are crucial parameters. rsc.orgresearchgate.net

Solvent: The choice of solvent can influence reaction rates and selectivity. Apolar solvents are common for radical reactions.

Reaction Time/Flow Rate: In flow chemistry, the residence time in the reactor is a critical parameter that can be precisely controlled to favor mono-bromination over di-bromination. researchgate.net

Temperature: While many photochemical reactions are run at room temperature, temperature can still influence reaction rates and byproduct formation.

Research on the photochemical benzylic bromination using an in situ generated bromine source (from NaBrO₃/HBr) in a continuous flow system has demonstrated the importance of these parameters. It was noted that the presence of an electron-withdrawing cyano group on the aromatic ring tends to retard the reaction rate. researchgate.net

Table 2: Example of Parameter Optimization for Benzylic Bromination in Continuous Flow

| Parameter | Condition A | Condition B | Outcome |

|---|---|---|---|

| Light Source | 254 nm UV Lamp | 405 nm LED | Wavelength affects initiation efficiency. |

| Residence Time | 1 minute | 5 minutes | Longer times can increase conversion but risk over-bromination. |

| Photosensitizer | Absent | Present | Can allow the use of longer wavelength light, improving safety and efficiency. rsc.org |

| Substrate Conc. | 0.1 M | 0.5 M | Higher concentration can increase throughput but may require more efficient heat removal. |

By carefully controlling these parameters, particularly in modern continuous flow reactors, the synthesis of this compound can be performed with high selectivity and efficiency. scientificupdate.com

Reactivity and Chemical Transformations of 4 1 Bromoethyl Benzonitrile

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom attached to the bromine is a benzylic and secondary carbon, making it a prime site for nucleophilic substitution reactions. These reactions can proceed through either bimolecular (SN2) or unimolecular (SN1) pathways, depending on the reaction conditions, the nucleophile, and the solvent.

Bimolecular Nucleophilic Substitution (SN2) Pathways

In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the bromide leaving group. wikipedia.org This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. ksu.edu.sa

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. libretexts.orglibretexts.org For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). ksu.edu.savanderbilt.edu The presence of bulky substituents on or near the reaction center can physically block this approach, slowing down the reaction rate. libretexts.orgvanderbilt.edu

In the case of 4-(1-bromoethyl)benzonitrile, the reaction site is a secondary carbon, meaning it is attached to two other carbon atoms (one from the phenyl ring and one from the methyl group). This makes it more sterically hindered than a primary benzylic halide like its analogue, 4-(bromomethyl)benzonitrile. Consequently, this compound is expected to exhibit slower SN2 reaction kinetics compared to 4-(bromomethyl)benzonitrile due to the increased steric bulk around the electrophilic carbon. libretexts.org

Table 1: Relative Reactivity in SN2 Reactions Based on Steric Hindrance This table is for illustrative purposes based on established chemical principles.

| Substrate | Carbon Type | Relative SN2 Rate | Steric Hindrance |

|---|---|---|---|

| Methyl Halide | Methyl | Fastest | Minimal |

| Primary Halide | Primary | Fast | Low |

| This compound | Secondary | Slow | Moderate |

| Tertiary Halide | Tertiary | Extremely Slow / No Reaction | High |

Despite the moderate steric hindrance, the benzylic position of this compound is activated by the adjacent phenyl ring, making it reactive toward a variety of strong nucleophiles. Analogous reactions with the less hindered 4-(bromomethyl)benzonitrile are widely documented and demonstrate the broad scope of these transformations.

Alkoxides: Reactions with alkoxides (RO⁻) would yield the corresponding ether derivatives. While specific examples for this compound are not prevalent, the general reactivity pattern suggests this transformation is feasible. researchgate.net

Amines: Primary and secondary amines can act as nucleophiles to displace the bromide, forming new carbon-nitrogen bonds and leading to substituted benzylamines.

Thiols: Thiols (RSH) and thiolates (RS⁻) are excellent nucleophiles and react readily with benzylic halides to form thioethers (sulfides). rsc.orgresearchgate.net

Azides: Sodium azide (B81097) (NaN₃) is an effective nucleophile for introducing the azido (B1232118) group. The reaction of 4-(bromomethyl)benzonitrile with sodium azide in a solvent like DMF produces 4-(azidomethyl)benzonitrile (B1310577). nih.govrsc.org A similar reaction is expected for the 1-bromoethyl derivative.

Triazoles: The sodium salt of 1,2,4-triazole (B32235) reacts with 4-(bromomethyl)benzonitrile in solvents like dimethylformamide (DMF) or dimethylacetamide to form 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, a key intermediate in the synthesis of Letrozole. google.comgoogle.comgoogle.com This reaction highlights the utility of benzylic halides in constructing complex heterocyclic structures.

Table 2: Examples of Nucleophilic Substitution with 4-(Bromomethyl)benzonitrile Analogues

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Benzyl (B1604629) azide | nih.gov |

| 1,2,4-Triazole | 1,2,4-Triazole Sodium Salt | N-Benzyl-triazole | google.com |

| Thiol | 4-Cyanothiophenol | Thioether | rsc.org |

| Amine | Methyl 3-aminothiophene-2-carboxylate | Substituted Amine | researchgate.net |

Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediates

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly captured by a nucleophile in the second step.

The secondary benzylic nature of this compound is conducive to forming a relatively stable carbocation. The positive charge on the benzylic carbon can be delocalized into the adjacent π-system of the benzene (B151609) ring through resonance, which significantly stabilizes the intermediate. asccollegekolhar.in This stabilization makes the SN1 pathway a plausible alternative to the SN2 pathway, particularly under conditions that favor it, such as in the presence of a poor nucleophile and a polar protic solvent. The electron-withdrawing nature of the para-cyano group, however, can destabilize the carbocation, potentially making the SN1 pathway less favorable compared to substrates with electron-donating groups. wikipedia.org

Transformations of the Nitrile Functional Group

The cyano (C≡N) group is a versatile functional group that can be converted into other functionalities, most notably through reduction.

Reduction Reactions of the Cyano Group

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. Often, these reductions are performed on the related 4-(bromomethyl)benzonitrile, as the benzylic bromide may also be reduced concurrently by some hydride reagents.

Reduction to Aldehyde: Partial reduction of the nitrile to an imine, followed by hydrolysis, yields an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. rsc.org For instance, treating 4-(bromomethyl)benzonitrile with DIBAL-H at low temperatures, followed by an acidic workup, can produce 4-(bromomethyl)benzaldehyde. rsc.org

Reduction to Amine: Complete reduction of the nitrile group yields a primary amine. This can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. umich.eduresearchgate.net Binary hydride systems, such as those generated from indium(III) chloride (InCl₃) and sodium borohydride (B1222165) (NaBH₄), have been shown to reduce both the nitrile and the carbon-halogen bond in 4-(bromomethyl)benzonitrile in a one-pot reaction to afford 4-methylbenzylamine. escholarship.orgrsc.org Selective reduction of just the nitrile can be challenging in the presence of the reactive benzylic bromide.

Table 3: Reduction Reactions of Benzonitrile (B105546) Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group is considered a carboxylic acid derivative and can be hydrolyzed to form a carboxylic acid. organic-chemistry.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an amide intermediate. organic-chemistry.org

In the case of this compound, hydrolysis would convert the nitrile group to a carboxylic acid, yielding 4-(1-bromoethyl)benzoic acid.

Acid-catalyzed hydrolysis: Treatment with an aqueous acid solution (e.g., H₂SO₄ or HCl) and heat would protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid. nih.gov

Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH) results in the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. organic-chemistry.org This initially forms the carboxylate salt (e.g., sodium 4-(1-bromoethyl)benzoate), which upon neutralization with acid, yields the final carboxylic acid product. organic-chemistry.org

While the primary reaction is the hydrolysis of the nitrile, the stability of the bromoethyl group under prolonged heating in acidic or basic media should be considered, as elimination or substitution side reactions could potentially occur.

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions. This reaction allows for the synthesis of five-membered heterocyclic rings.

A common example is the reaction of nitriles with azides to form tetrazoles. A variety of aromatic nitriles undergo [3+2] cycloaddition with sodium azide to produce 5-substituted-1H-tetrazoles. nih.gov This reaction is often catalyzed and can be performed in solvents like DMSO at elevated temperatures. nih.gov Applying this to this compound would be expected to yield 5-(4-(1-bromoethyl)phenyl)-1H-tetrazole.

Another significant [3+2] cycloaddition involves the reaction of benzonitrile derivatives with nitrile oxides. nih.gov These reactions are typically LUMO(dipole)-HOMO(dipolarophile) controlled and lead to the formation of Δ²-isoxazoline structures when reacting with alkenes, or 1,2,4-oxadiazoles when reacting with other nitrile oxides. nih.govorganic-chemistry.orgnih.gov The nitrile group of this compound could act as the dipolarophile in such reactions.

Pinner Reaction and Amidination Strategies

The nitrile group can be converted into an amidine functional group, which is significantly more basic than an amide.

The Pinner reaction is a classic method that involves treating a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl). This reaction produces an imino ether hydrochloride, also known as a Pinner salt. These salts are stable intermediates that can be subsequently reacted with ammonia (B1221849) or amines to form the corresponding amidines. For this compound, reaction with ethanol (B145695) and HCl would yield the ethyl imidate hydrochloride, which could then be converted to 4-(1-bromoethyl)benzamidine upon treatment with ammonia.

Direct amidination strategies have also been developed. These often involve the reaction of a nitrile with an amine, sometimes facilitated by a catalyst. For example, benzonitrile can react with ethylenediamine (B42938) in methanol (B129727) to form 2-phenyl-2-imidazoline (B1199978) in excellent yield. This method can be applied to synthesize cyclic amidines.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The carbon-bromine bond at the benzylic position of this compound is a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. As a secondary benzylic bromide, its reactivity in these transformations is well-documented, allowing for the introduction of various aryl, alkynyl, and alkyl groups.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating C-C bonds. rsc.org The general catalytic cycle involves oxidative addition of the alkyl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. rsc.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. organic-chemistry.org The Suzuki coupling of benzylic bromides with arylboronic acids is an effective method for forming diarylmethane structures. Various catalyst systems, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., JohnPhos) or a reusable Pd/MgLa mixed oxide catalyst, have been developed to facilitate this transformation. nih.govorganic-chemistry.org These reactions often tolerate a wide range of functional groups, and it has been demonstrated that nitrile groups are compatible with certain palladium-catalyzed couplings. nih.gov Therefore, this compound can be coupled with various arylboronic acids to generate 4-(1-arylethyl)benzonitriles.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, traditionally using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov Modern protocols have been developed for the Sonogashira coupling of benzylic bromides. nih.gov An efficient method for the cross-coupling of various benzyl bromides with lithium acetylides proceeds rapidly at room temperature and shows high tolerance for functional groups, including esters and nitriles. nih.gov This makes it a suitable method for the alkynylation of this compound to produce 4-(1-alkynyl-ethyl)benzonitriles.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org However, the scope has been extended to include alkyl halides, including secondary benzylic bromides. rsc.org Ligand-free palladium-catalyzed intramolecular Heck reactions of secondary benzylic bromides have been developed, demonstrating the viability of forming benzylpalladium intermediates that can undergo coupling. organic-chemistry.orgrsc.org The intermolecular Heck reaction of benzyl halides with alkenes provides a route to substituted olefins. ambeed.com This pathway could be used to couple this compound with various alkenes.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | 4-(1-Arylethyl)benzonitrile | nih.gov |

| Sonogashira | Terminal Alkyne (as Lithium Acetylide) | Pd[P(tBu₃)]₂ | 4-(1-Alkynyl-ethyl)benzonitrile | nih.gov |

| Heck | Alkene | Pd(OAc)₂ (ligand-free) | 4-(1-Alkenyl-ethyl)benzonitrile | organic-chemistry.orgrsc.org |

Nickel- and Copper-Catalyzed Coupling Reactions

The benzylic bromide functionality in this compound makes it a suitable substrate for cross-coupling reactions catalyzed by transition metals like nickel and copper. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Reactions:

Nickel catalysis is effective for cross-coupling reactions, in part because of its ability to facilitate the oxidative addition of various electrophiles. chemrxiv.org Benzonitrile-containing ligands have been specifically designed to modulate the catalytic activity of nickel, for instance, by acting as an electron-acceptor to promote reductive elimination over side reactions like β-hydride elimination. chemrxiv.org While specific examples detailing the use of this compound in nickel-catalyzed homocoupling are not prevalent, the general reactivity of aryl bromides under these conditions is well-established. For example, Ni(II)Br2(PPh3)2 has been used as a catalyst for the homocoupling of bromobenzene (B47551) in the presence of a zinc reductant. nih.gov Furthermore, nickel complexes have been developed for the coupling of aryl chlorides with primary alkylamines, highlighting the utility of nickel in C-N bond formation. escholarship.org The development of benzonitrile-containing ligands for Ni-catalyzed arylations of α-magnesiated nitriles demonstrates the synergy between the nitrile functionality and the nickel catalytic cycle. chemrxiv.org

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions provide a general and efficient method for generating 1,1-diarylalkanes from alkyl bromides. sustech.edu.cn A close analog, (1-bromoethyl)benzene, undergoes coupling with arylboronate esters in the presence of a copper(I) iodide catalyst and a specific N,N,P-ligand. sustech.edu.cn This reaction proceeds under ambient conditions and tolerates a wide range of functional groups. sustech.edu.cn The proposed mechanism involves the formation of a copper(I) complex, which undergoes transmetalation with the arylboronate ester. This is followed by a single-electron transfer (SET) process with the benzyl bromide to generate a benzyl radical and a copper(II) complex, which then couple to form the product. sustech.edu.cn

Copper catalysts are also employed in Suzuki-Miyaura couplings of unactivated alkyl halides with arylboronic acid esters. orgsyn.org Systems based on copper(I) bromide and phenanthroline ligands have shown high reactivity and functional group tolerance, even for robust alkyl chlorides, without the need for an inert atmosphere. orgsyn.org Additionally, the presence of simple additives like benzonitrile has been shown to be effective in copper-catalyzed alkylations of organolithium and Grignard reagents. researchgate.net

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product Type | Reference |

| C(sp³)–C(sp²) Cross-Coupling | (1-Bromoethyl)benzene | 4-Acetylphenylboronate ester | CuI (10 mol%), L7 (N,N,P-ligand) | LiOtBu, DMSO, Room Temp | 1,1-Diarylalkane | sustech.edu.cn |

| Suzuki-Miyaura Coupling | Bromocyclohexane | 4-Chlorophenylboronic acid pinacol (B44631) ester | CuBr·SMe₂ (5 mol%), Bathophenanthroline | t-BuONa, Toluene, 80 °C | 1-Alkyl-4-arylbenzene | orgsyn.org |

| Arylation | α-Magnesiated nitriles | 4-Iodoanisole | Ni(II) catalyst, Benzonitrile ligand (L3) | - | α-Arylnitrile | chemrxiv.org |

Organometallic Reagent Mediated Reactions

Organometallic reagents, such as Grignard (organomagnesium) and organolithium reagents, are strong nucleophiles and bases that can react with this compound at two primary sites: the electrophilic benzylic carbon and the nitrile group. libretexts.org

The reaction of a Grignard reagent with the benzylic bromide would proceed via a nucleophilic substitution pathway to form a new carbon-carbon bond. For instance, reacting this compound with an alkyl or aryl magnesium bromide would substitute the bromine atom, leading to a more complex alkylated benzonitrile derivative. The efficiency of such couplings can be enhanced by copper catalysis. researchgate.net

Alternatively, Grignard reagents can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.com This addition forms an imine intermediate after the initial reaction. Subsequent hydrolysis of this imine with aqueous acid yields a ketone. masterorganicchemistry.com For example, the reaction of a Grignard reagent (R-MgBr) with this compound would, after hydrolysis, produce 1-(4-(1-bromoethyl)phenyl)-1-alkanone. The reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

| Reagent | Reaction Site | Intermediate | Final Product (after hydrolysis) | Reference |

| Grignard Reagent (R-MgBr) | Benzylic Carbon | - | 4-(1-Alkyl/Aryl-ethyl)benzonitrile | researchgate.netlibretexts.org |

| Grignard Reagent (R-MgBr) | Nitrile Carbon | Imine | 1-(4-(1-Bromoethyl)phenyl)-1-alkanone | masterorganicchemistry.comd-nb.info |

Radical Reactions and Single Electron Transfer Processes

The benzylic position of this compound is susceptible to radical reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent benzene ring, facilitates these processes. lumenlearning.com

A primary example of a radical reaction is the formation of the compound itself via free-radical bromination of 4-ethylbenzonitrile. khanacademy.org This reaction is typically initiated by heat or light and uses a radical initiator like peroxide, with N-bromosuccinimide (NBS) serving as the bromine source to maintain a low concentration of Br₂. lumenlearning.comkhanacademy.org The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzylic radical, which then reacts with Br₂ to propagate the chain and yield the final product. lumenlearning.com

Furthermore, as mentioned in section 3.3.2, some metal-catalyzed coupling reactions involving benzylic halides are proposed to proceed through a single-electron transfer (SET) mechanism. sustech.edu.cn In the copper-catalyzed coupling of (1-bromoethyl)benzene, the reaction between the copper(I) complex and the benzylic bromide generates a benzylic radical intermediate. sustech.edu.cn Similarly, manganese-catalyzed cross-couplings of aryl halides with Grignard reagents have been shown to proceed via a radical mechanism, with experiments designed to trap intermediate aryl radicals confirming this pathway. dtu.dk

Rearrangement Reactions Involving the Bromoethyl Group

Rearrangement reactions often occur when a reactive intermediate, such as a carbocation, is formed. In the case of this compound, the departure of the bromide ion, potentially assisted by a Lewis acid, would generate a secondary benzylic carbocation. While this carbocation is stabilized by the adjacent phenyl ring, it could theoretically undergo rearrangement. However, literature specifically detailing rearrangement reactions involving the bromoethyl group of this compound is scarce.

General types of rearrangements that could be envisioned include 1,2-hydride or 1,2-alkyl shifts if a more stable carbocation could be formed, though this is unlikely for a secondary benzylic cation. More complex rearrangements, such as the semi-pinacol rearrangement, occur when a leaving group is adjacent to an atom bearing a hydroxyl group or other rearrangement-promoting functionality. libretexts.org For instance, the reaction of an alkene with bromine can lead to a cyclic bromonium ion, which then undergoes a semi-pinacol rearrangement to yield an aldehyde. libretexts.org While not a direct reaction of this compound, such mechanisms illustrate the potential for rearrangements in related bromo-compounds under specific conditions. Another relevant transformation is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions, though this involves the nitrile precursor rather than the bromoethyl group itself. libretexts.orgresearchgate.net

Mechanistic Investigations of 4 1 Bromoethyl Benzonitrile Transformations

Elucidation of Reaction Mechanisms (e.g., SN1 vs. SN2 competition in benzylic systems)

The transformation of 4-(1-Bromoethyl)benzonitrile can proceed through either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. The preferred pathway is highly dependent on the reaction conditions and the nature of the nucleophile. pressbooks.pubsavemyexams.comlibretexts.org

The SN1 mechanism involves a two-step process. youtube.com The initial and rate-determining step is the cleavage of the carbon-bromine bond to form a secondary benzylic carbocation intermediate. youtube.com This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. auburn.edu The presence of the electron-withdrawing nitrile group at the para position, however, can destabilize this carbocation through its inductive effect, making the SN1 pathway less favorable than for unsubstituted or electron-donating substituted benzyl (B1604629) halides. In the second step, a nucleophile attacks the planar carbocation, leading to a racemic mixture of products if the starting material is chiral. youtube.com

The SN2 mechanism , conversely, is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.comstackexchange.com This mechanism results in an inversion of stereochemistry at the chiral center. For this compound, the secondary nature of the benzylic carbon means that steric hindrance is a consideration, but it is not as prohibitive as in tertiary systems. pressbooks.pub Strong, negatively charged nucleophiles favor the SN2 pathway. libretexts.org

The competition between these two pathways is a delicate balance. Factors such as the strength and concentration of the nucleophile, the polarity of the solvent, and the temperature all play a crucial role in determining which mechanism predominates. pressbooks.publibretexts.org For instance, weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate will favor the SN1 mechanism. libretexts.org Conversely, strong nucleophiles and polar aprotic solvents that enhance the nucleophile's reactivity will promote the SN2 pathway. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Competition for this compound

| Factor | Favors S | Favors S |

| Substrate | Secondary benzylic (can form a stabilized carbocation) | Secondary benzylic (accessible to nucleophilic attack) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) libretexts.org |

| Leaving Group | Good (Bromide is a good leaving group) | Good (Bromide is a good leaving group) |

| Stereochemistry | Racemization | Inversion of configuration |

Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for quantitatively understanding the reaction mechanism. The rate law for a reaction describes the mathematical relationship between the reaction rate and the concentration of reactants. lumenlearning.comlibretexts.org

For the SN1 reaction of this compound, the rate-determining step involves only the substrate. Therefore, the rate law is first-order with respect to the substrate and zero-order with respect to the nucleophile. pressbooks.pubsavemyexams.com

Rate = k[this compound]

Rate = k[this compound][Nucleophile]

By systematically varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rates, the experimental rate law can be determined. This provides strong evidence for the operative mechanism. For example, if doubling the concentration of the nucleophile doubles the reaction rate, it suggests an SN2 mechanism. If the rate is unaffected by the nucleophile concentration, an SN1 mechanism is more likely. libretexts.org

The specific rate constant, k, can be determined from the experimental data and is influenced by temperature, as described by the Arrhenius equation. umich.edu

Table 2: Expected Rate Law and Order for SN1 and SN2 Reactions

| Mechanism | Rate Law | Order in Substrate | Order in Nucleophile | Overall Order |

| S | Rate = k[Substrate] | 1 | 0 | 1 |

| S | Rate = k[Substrate][Nucleophile] | 1 | 1 | 2 |

Spectroscopic Analysis of Reaction Intermediates

While direct observation of short-lived reaction intermediates like carbocations can be challenging, modern spectroscopic techniques can provide valuable insights. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction and potentially detect the formation of intermediates or products that are indicative of a specific mechanism. researchgate.net

For the SN1 reaction of this compound, the formation of the benzylic carbocation is a key step. While this intermediate is typically too reactive to be observed directly under normal reaction conditions, its presence can be inferred from the stereochemical outcome of the reaction (racemization). In some cases, under superacidic conditions, it might be possible to generate and stabilize the carbocation for spectroscopic characterization.

In situ spectroscopic methods, such as stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy, can also be employed to study the kinetics of fast reactions and potentially detect transient species. The change in the electronic environment around the chromophoric benzonitrile (B105546) group during the reaction could provide a handle for spectroscopic monitoring.

Influence of Solvent Polarity and Reaction Conditions on Pathway Selectivity

The choice of solvent has a profound effect on the reaction pathway of this compound. researchgate.netcatalysis.blog

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding and can effectively solvate both cations and anions. libretexts.org They excel at stabilizing the charged carbocation intermediate and the leaving group anion in an SN1 reaction, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. libretexts.org

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipole moments but lack acidic protons for hydrogen bonding. libretexts.org These solvents can solvate cations but are less effective at solvating anions. This leaves the nucleophile less "caged" by solvent molecules and thus more reactive, favoring the SN2 pathway. libretexts.org

Nonpolar solvents , like hexane (B92381) and benzene, are generally poor choices for nucleophilic substitution reactions of charged or polar species as they cannot effectively stabilize the transition states or intermediates. researchgate.net

Reaction temperature also plays a role. Higher temperatures generally favor elimination reactions, which can compete with substitution. However, within the context of substitution, increasing the temperature will increase the rate of both SN1 and SN2 reactions, but the effect might be more pronounced for the SN1 pathway due to its higher activation energy.

Table 3: Effect of Solvent on Nucleophilic Substitution Pathways

| Solvent Type | Example | Effect on S | Effect on S |

| Polar Protic | Water, Ethanol (B145695) | Favored (stabilizes carbocation) libretexts.org | Disfavored (solvates nucleophile) |

| Polar Aprotic | Acetone, DMSO | Disfavored (less stabilization of carbocation) | Favored (enhances nucleophile reactivity) libretexts.org |

| Nonpolar | Hexane, Toluene | Strongly Disfavored | Strongly Disfavored |

Stereoelectronic Effects and Inductive/Resonance Contributions in Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In the context of this compound, the interplay of inductive and resonance effects of the nitrile group significantly impacts its reactivity. auburn.edu

The nitrile group (-CN) is strongly electron-withdrawing. It exerts a negative inductive effect (-I) through the sigma bond framework, pulling electron density away from the benzene ring and the benzylic carbon. auburn.edu This effect destabilizes the developing positive charge in the SN1 transition state and the resulting carbocation, thus slowing down the SN1 reaction.

The nitrile group also has a negative resonance effect (-R or -M) , where it can withdraw electron density from the pi system of the benzene ring. auburn.edu This resonance effect is most pronounced at the ortho and para positions. For this compound, the para-nitrile group will strongly withdraw electron density from the ring, which in turn makes the benzylic carbon more electron-deficient and susceptible to nucleophilic attack in an SN2 reaction. However, this same resonance withdrawal will significantly destabilize the carbocation intermediate of an SN1 pathway.

The orientation of the C-Br bond relative to the plane of the benzene ring can also influence reactivity. For an SN1 reaction, the C-Br bond must break to form a p-orbital on the benzylic carbon that can overlap with the pi system of the ring for resonance stabilization. In an SN2 reaction, the incoming nucleophile attacks from the backside of the C-Br bond, and the transition state geometry will be influenced by the steric and electronic interactions with the benzonitrile group.

Table 4: Summary of Electronic Effects of the Nitrile Group

| Effect | Description | Impact on S | Impact on S |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds. auburn.edu | Destabilizes carbocation, decreases rate. | Increases electrophilicity of carbon, may increase rate. |

| Resonance Effect (-R) | Withdrawal of electron density from the pi system. auburn.edu | Strongly destabilizes carbocation, decreases rate. | Increases electrophilicity of carbon, may increase rate. |

Advanced Synthetic Methodologies and Applications

Utilization in Stereoselective Synthesis of Chiral Molecules

The chiral center at the carbon atom bearing the bromine atom in 4-(1-bromoethyl)benzonitrile allows for its participation in stereoselective reactions, leading to the formation of enantioenriched products.

The presence of a preexisting stereocenter in a reactant molecule can influence the creation of a new stereocenter, a process known as diastereoselective transformation. In the context of this compound, its chiral nature can direct the stereochemical outcome of reactions. For instance, the lithiation of chiral oxazolinylferrocenes has been shown to be highly diastereoselective. acs.org While this example does not directly involve this compound, it illustrates a principle that can be applied to it. The chiral environment provided by the molecule can favor the formation of one diastereomer over another during reactions such as nucleophilic substitutions or additions to the nitrile group. Research has demonstrated that the reduction of related compounds can be highly dependent on reaction conditions, leading to different diastereomeric ratios. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This compound can serve as a prochiral substrate in reactions employing chiral catalysts or reagents. A notable application is in the asymmetric carbonylation of benzylic bromides to synthesize medicinally relevant 2-arylpropionic esters, where moderate to good enantioselectivities have been achieved. scholaris.ca Furthermore, chiral Brønsted acids have been successfully used in the enantioselective desymmetrization of substituted oxetanes, a strategy that could potentially be adapted for reactions involving this compound to construct complex enantioenriched molecules. nih.gov

Role as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. kit.edu The reactivity of both the bromoethyl and nitrile groups in this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles. kit.eduorganic-chemistry.orgrsc.org

4-(Bromomethyl)benzonitrile, a closely related analog, is utilized in the synthesis of ligands that feature a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. cymitquimica.comthermofisher.comthermofisher.krsigmaaldrich.comcymitquimica.com This suggests that this compound could be similarly employed to introduce a chiral benzylic nitrile moiety into such ligand frameworks, potentially leading to new chiral ligands for asymmetric catalysis.

The nitrile group of this compound is a key functional group for the construction of tetrazole and triazole rings.

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for synthesizing tetrazoles. nih.gov For example, 4-(bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. cymitquimica.comnih.gov This reaction provides a direct pathway to introduce a tetrazole ring, which is a well-known bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov

Triazoles: Similarly, 1,2,3-triazoles can be synthesized from nitriles. One approach involves the reaction of 4-(azidomethyl)benzonitrile (B1310577) with terminal alkynes via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org Alternatively, 4-(halomethyl)benzonitriles can react with 1,2,4-triazole (B32235) in the presence of a base like cesium carbonate to form triazole derivatives. google.com The synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives as potential PD-1/PD-L1 inhibitors highlights the importance of this class of compounds. nih.gov

Table 1: Synthesis of Tetrazole and Triazole Derivatives

| Starting Material | Reagent(s) | Heterocycle Formed | Product | Reference(s) |

| 4-(Bromomethyl)benzonitrile | 2H-Tetrazole, KOH | Tetrazole | 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile | cymitquimica.comnih.gov |

| 4-(Halomethyl)benzonitrile | 1,2,4-Triazole, Cs₂CO₃ | Triazole | 4-[1-(1,2,4-Triazol-1-yl)methyl]benzonitrile | google.com |

| 4-(Azidomethyl)benzonitrile | Terminal Alkyne, Cu(I) | 1,2,3-Triazole | 1,4-Disubstituted 1,2,3-Triazole | nih.govacs.org |

The versatile reactivity of this compound also extends to the synthesis of other nitrogen-containing heterocycles like isoxazoles.

Isoxazoles: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. sphinxsai.comresearchgate.net They are often synthesized through 1,3-dipolar cycloaddition reactions. While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]benzonitrile (B1450451) from related starting materials indicates the feasibility of incorporating the benzonitrile (B105546) moiety into an isoxazole (B147169) ring. cymitquimica.com The bromomethyl group in this derivative offers a reactive handle for further functionalization.

Other Nitrogen-Containing Heterocycles: The field of heterocyclic synthesis is vast, with numerous methods for constructing rings containing nitrogen. organic-chemistry.orgrsc.org The functional groups present in this compound make it a potential precursor for a variety of other heterocyclic systems through multi-step synthetic sequences. For instance, the nitrile group can be transformed into an amidine, which can then be used to construct heterocycles like quinolines. researchgate.net

Precursor in the Synthesis of Diverse Organic Molecules

The reactivity of the bromoethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 4-cyanophenyl-ethyl moiety into a wide array of molecular scaffolds, positioning it as a valuable building block for complex organic molecules.

Pharmaceutical Intermediates and Lead Compounds (Inferred from 4-(Bromomethyl)benzonitrile applications)

The utility of benzylic bromides as precursors in pharmaceutical synthesis is well-established. A prominent example is the use of 4-(bromomethyl)benzonitrile in the industrial synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. google.com The synthesis involves the reaction of 4-(bromomethyl)benzonitrile with 1H-1,2,4-triazole to form the key intermediate, 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile. google.comsigmaaldrich.com This reaction is a straightforward nucleophilic substitution where the triazole nitrogen displaces the bromide.

Given this precedent, it is highly probable that this compound could serve as a starting material for the synthesis of novel pharmaceutical intermediates and potential lead compounds. By reacting it with various nucleophiles, such as heterocycles, amines, or thiols, medicinal chemists can generate libraries of new chemical entities. The presence of the additional methyl group could lead to derivatives with altered pharmacological profiles, such as modified binding affinity to biological targets, improved metabolic stability, or different solubility characteristics compared to analogues derived from 4-(bromomethyl)benzonitrile. This makes it a target for research into new therapeutic agents. lookchem.comsmolecule.com

Inferred Applications in Pharmaceutical Synthesis

| Target Class | Synthetic Approach | Potential Advantage of Using this compound |

|---|---|---|

| Enzyme Inhibitors (e.g., Aromatase Analogues) | Nucleophilic substitution with heterocyclic amines (e.g., triazoles). | The ethyl linker may alter binding pocket interactions. |

| Receptor Modulators | Alkylation of phenols, amines, or thiols on core scaffolds. | Introduction of a chiral center, allowing for stereospecific interactions. |

Agrochemical and Specialty Chemical Development

Brominated benzonitrile derivatives are recognized intermediates in the synthesis of agrochemicals, including pesticides and herbicides. lookchem.comalzchem.com The reactivity of the benzylic bromide allows for its incorporation into larger structures designed to interact with biological targets in pests or weeds. For instance, related compounds like 4-bromomethyl-2-cyanobiphenyl (B3251582) serve as intermediates for the sartan class of drugs but highlight the broader utility of such synthons. hsppharma.com It is therefore inferred that this compound could be a valuable precursor for the development of new, potentially more effective or selective agrochemical products. smolecule.com

In the realm of specialty chemicals, the structural features of this compound make it a candidate for the synthesis of dyes and pigments. lookchem.com The cyanobenzyl core can be functionalized to create chromophores, and the reactive handle allows for covalent bonding to substrates or polymer matrices, potentially yielding materials with specific color characteristics and enhanced stability.

Derivatization Strategies for Analytical and Material Science Applications

The ability to easily derivatize this compound is key to its application in both analytical chemistry and material science.

Derivatization is a common strategy in analytical chemistry to enhance the detectability or separability of an analyte. canada.ca Given that benzylic halides can be considered potential genotoxic impurities in pharmaceutical manufacturing processes, sensitive methods for their detection are crucial. If this compound were used as a starting material or identified as an impurity, it would likely require derivatization for trace-level quantification by techniques like HPLC or GC. The reaction could target the electrophilic benzylic carbon to attach a chromophore or fluorophore, significantly enhancing detection sensitivity.

In material science, the compound's utility stems from its role as a functional building block. The reactive bromoethyl group allows for the covalent attachment of the cyanophenyl moiety to polymer backbones or surfaces. This process of derivatization can be used to modify the properties of existing materials or to build new ones with tailored characteristics. For example, 4-(bromomethyl)benzonitrile is used to synthesize ligands and other functional molecules for various applications. sigmaaldrich.comfishersci.bethermofisher.kr By inference, this compound could be employed in the synthesis of:

Liquid Crystals: The rigid, polar benzonitrile unit is a common feature in liquid crystal molecules.

Functional Polymers: Grafting this molecule onto a polymer chain could introduce changes in refractive index, thermal stability, or chemical resistance.

Organic Electronics: The electron-withdrawing nitrile group makes the aromatic ring electron-deficient, a property that can be exploited in the design of materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). smolecule.com

The ability to undergo reactions such as nucleophilic substitutions and potentially cross-coupling reactions makes this compound a versatile tool for creating advanced materials. smolecule.com

Computational Chemistry and Theoretical Studies of 4 1 Bromoethyl Benzonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are standard methods for determining the most stable three-dimensional arrangement of atoms in a molecule. Such calculations would yield precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for 4-(1-Bromoethyl)benzonitrile (Note: The following data is illustrative and not based on published research. Actual values would require dedicated DFT calculations.)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-CN Bond Length (Å) | Data not available |

| Benzene (B151609) Ring C-C Bond Lengths (Å) | Data not available |

| C-C-Br Bond Angle (°) | Data not available |

Prediction of Reactivity and Selectivity via Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its ability to donate or accept electrons. A map of the molecular electrostatic potential (MEP) would further reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. For this compound, the electron-withdrawing nitrile group and the electronegative bromine atom would significantly influence these properties.

Table 2: Hypothetical Electronic Properties for this compound (Note: This data is for illustrative purposes only.)

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand reaction mechanisms, predict reaction rates, and determine the feasibility of different chemical transformations, such as nucleophilic substitution at the benzylic carbon bearing the bromine atom.

Design Principles for Novel Catalytic Systems

Understanding the electronic and steric properties of this compound through computational studies would be instrumental in designing new catalysts. For instance, in cross-coupling reactions, theoretical calculations can help in selecting the appropriate metal and ligand combination to achieve high efficiency, selectivity, and yield. Research into related benzonitrile-containing ligands has shown that the electronic nature of the nitrile group can be exploited to stabilize low-valent metal centers and promote key steps in catalytic cycles.

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. Simulating the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would provide a theoretical benchmark. Comparing these simulated spectra with experimental data is a powerful method for confirming the molecular structure and understanding the vibrational modes of the molecule.

Table 3: Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound (Note: This data is for illustrative purposes only.)

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (Benzylic CH, ppm) | Data not available | Data not available |

| ¹³C NMR (Nitrile C, ppm) | Data not available | Data not available |

| IR (C≡N stretch, cm⁻¹) | Data not available | Data not available |

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of benzylic bromides, including 4-(1-Bromoethyl)benzonitrile from its precursor 4-ethylbenzonitrile, often involves the Wohl-Ziegler reaction. This reaction has historically utilized hazardous solvents like carbon tetrachloride (CCl₄) and radical initiators such as azobisisobutyronitrile (AIBN). Emerging research strongly advocates for greener alternatives to mitigate environmental impact and enhance safety.

Future research is geared towards adopting more benign solvent systems. Studies on similar benzylic brominations have demonstrated success with solvents like acetonitrile, 1,2-dichlorobenzene, or even water, which significantly reduce the toxicity and environmental hazards associated with halogenated solvents.

Furthermore, the initiation of the radical bromination process is moving away from thermal initiators towards photochemical methods. The use of visible light from simple household lamps or more controlled LED setups can effectively initiate the reaction with N-bromosuccinimide (NBS), often eliminating the need for chemical initiators altogether. This approach not only aligns with the principles of green chemistry by reducing chemical waste but also offers milder reaction conditions and potentially higher selectivity. The development of a continuous photochemical bromination using in situ generated bromine from NaBrO₃/HBr has also been reported, showcasing a method with excellent mass efficiency.

Future work will likely focus on optimizing these green parameters specifically for the synthesis of this compound, aiming for high-yield, scalable, and environmentally responsible production.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Benzylic Bromides

| Feature | Traditional Method (Wohl-Ziegler) | Emerging Green Approach |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin |

| Solvent | Carbon tetrachloride (CCl₄), Dichloromethane | Acetonitrile, Tetrahydrofuran (THF), Water, 1,2-Dichlorobenzene |

| Initiator | AIBN, Benzoyl peroxide (thermal) | Visible light, LED lamp (photochemical) |

| Environmental Impact | High (toxic/carcinogenic solvents) | Low (safer solvents, reduced chemical waste) |

| Safety | Corrosive reagents, hazardous solvents | Enhanced safety, milder conditions |

Flow Chemistry and Microreactor Applications

Flow chemistry and microreactor technology represent a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and control, particularly for reactions involving hazardous reagents or unstable intermediates. The synthesis of this compound via radical bromination is an ideal candidate for this technology.

The key advantages of applying flow chemistry to this synthesis include:

Superior Heat and Mass Transfer : Microreactors possess a high surface-area-to-volume ratio, allowing for precise and rapid temperature control. This is critical for managing the exothermic nature of bromination and preventing runaway reactions.

Enhanced Safety : By conducting the reaction in a continuous flow, only small volumes of hazardous materials are present in the reactor at any given time, significantly minimizing risks. Reactive intermediates can be generated and consumed immediately in a subsequent step.

Scalability and Reproducibility : Scaling up production in a flow system is achieved by extending the operation time rather than increasing the reactor volume, which often leads to issues in batch processes. This "scale-out" approach ensures greater consistency and reproducibility.

Future research will focus on developing optimized continuous-flow protocols for the synthesis of this compound. This includes designing reactor setups that integrate photochemical initiation, allowing for a fully automated, safe, and highly efficient production process.

Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging photocatalysis to access novel reaction pathways under mild conditions. For this compound, photocatalysis offers promising avenues for both its synthesis and subsequent transformations.

As mentioned, visible-light-induced benzylic C-H bromination is a significant advancement. This process avoids the use of UV light or high temperatures, relying on photoredox catalysts that can be activated by low-energy visible light to generate the necessary radical species for the reaction.

Beyond its synthesis, the future application of photocatalysis could involve the functionalization of the C-Br bond in this compound. Photocatalytic methods are emerging for the formation of carbon-carbon and carbon-heteroatom bonds, which could allow the bromine atom to be replaced with various other functional groups under exceptionally mild conditions. This opens up a vast chemical space for creating derivatives that are inaccessible through traditional methods. While specific research on the electrocatalytic transformations of this compound is limited, it remains a fertile ground for future investigation, potentially enabling unique redox reactions at the benzylic position or the nitrile group.

Development of Novel Functionalization Reactions

The primary area of novel functionalization for this compound lies in its application as a specialized initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, complex architectures, and low polydispersity. The process requires an initiator, typically an alkyl halide, which contains a transferable halogen atom. This compound is an excellent candidate for an ATRP initiator because the secondary bromide is readily cleaved by the transition metal catalyst to form a propagating radical.

Using this compound as an initiator imparts a 4-cyanophenyl group at one end of the resulting polymer chain.

Q & A

Q. What are the recommended synthetic routes for 4-(1-bromoethyl)benzonitrile, and how do reaction conditions influence yield?

this compound can be synthesized via bromination of 4-vinylbenzonitrile using HBr or N-bromosuccinimide (NBS) under radical initiation. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., CCl₄) minimize side reactions like hydrolysis .

- Temperature : Controlled heating (40–60°C) prevents over-bromination .

- Catalyst : Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) enhance regioselectivity in analogous bromomethylation reactions, achieving yields >75% .

Characterization : Confirm structure via ¹H NMR (δ 4.5–4.8 ppm for CH₂Br) and LC-MS (M+1 peak at m/z 210) .

Q. What safety precautions are critical when handling this compound?

- Eye/Skin Protection : Wear nitrile gloves and goggles; flush exposed skin/eyes with water for 15 minutes .

- Toxicity : Limited toxicological data exist, but structurally similar brominated benzonitriles (e.g., 4-bromobenzyl bromide) are severe irritants. Use fume hoods and avoid inhalation .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify the ethyl-bromo group (¹H: δ 1.8–2.1 ppm for CH₂CH₂Br; ¹³C: δ 30–35 ppm for C-Br) and nitrile (¹³C: δ ~118 ppm) .

- X-ray Crystallography : Resolve steric effects of the bromoethyl group; compare with 4-(bromomethyl)benzonitrile (C-Br bond length ~1.9 Å) .

- IR Spectroscopy : Confirm nitrile stretch at ~2230 cm⁻¹ and C-Br at 560–650 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations : Model the transition state for SN₂ reactions. For example, the LUMO energy of the C-Br bond (–1.8 eV) indicates susceptibility to nucleophilic attack by amines or thiols .

- Solvent Effects : Simulate polarity impacts using COSMO-RS; polar solvents (DMF) stabilize charge separation during bromide leaving .

- Steric Maps : Analyze substituent effects using molecular mechanics (e.g., bulky groups at the ethyl chain reduce reaction rates) .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Purity Checks : Use HPLC (C18 column, MeCN/H₂O mobile phase) to detect hydrolyzed byproducts (e.g., 4-vinylbenzonitrile) .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Ni(dppe)Cl₂ for Suzuki-Miyaura couplings; Ni catalysts tolerate moisture better but require higher temps (80°C) .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify optimal quenching times and minimize decomposition .

Q. How does the bromoethyl group influence photophysical properties in charge-transfer studies?

- Fluorescence Quenching : The electron-withdrawing bromoethyl group reduces emission intensity in donor-acceptor systems (e.g., λₑₘ shifts from 450 nm to 420 nm in planarized states) .

- Solvatochromism : Compare absorption spectra in toluene vs. DMSO; larger bathochromic shifts (~30 nm) indicate strong intramolecular charge transfer (ICT) .

- Lifetime Measurements : Time-resolved spectroscopy reveals multi-exponential decay (τ₁ = 1.2 ns, τ₂ = 4.5 ns), suggesting competing radiative/non-radiative pathways .

Q. Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to balance bromination efficiency and side reactions .

- Data Reproducibility : Pre-dry solvents over molecular sieves and standardize reaction scales (≥1 mmol) .

- Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., NMR kinetics + computational modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products